N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Catalog No.
S12632203
CAS No.
M.F
C19H27N3O3
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl...

Product Name

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H27N3O3/c1-21-18(25)22(17(24)19(21)7-3-2-4-8-19)12-16(23)20-11-15-10-13-5-6-14(15)9-13/h5-6,13-15H,2-4,7-12H2,1H3,(H,20,23)

InChI Key

BYGPLNJADXUEPM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC3CC4CC3C=C4

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound characterized by its bicyclic structure and specific functional groups. The compound features a bicyclo[2.2.1]heptene moiety, which contributes to its unique three-dimensional conformation and potential reactivity. Its structure includes a diazaspirodecane framework, which is notable for its nitrogen-containing heterocycles, enhancing its biological activity and interaction capabilities.

Typical of amides and bicyclic systems, including:

  • Nucleophilic Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions.
  • Cycloaddition Reactions: Due to the presence of the double bond in the bicyclo[2.2.1]heptene part, it can engage in Diels-Alder reactions or other cycloadditions.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

Preliminary studies suggest that N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exhibits significant biological activity, particularly as an inhibitor of specific enzymatic pathways. Its structural features may contribute to interactions with biological targets such as receptors or enzymes involved in metabolic processes.

Several synthetic routes can be employed to produce this compound:

  • Starting from Bicyclo[2.2.1]heptene: The bicyclic framework can be synthesized through cyclization of suitable precursors followed by functionalization at the 5-position.
  • Formation of the Amide Bond: The acetamide moiety can be introduced via reaction with an appropriate acyl chloride or anhydride under basic conditions.
  • Diazaspirodecane Synthesis: The diazaspiro structure can be constructed using multistep synthetic strategies involving cyclization reactions that incorporate nitrogen sources such as hydrazines or amines.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique structural properties could be utilized in creating novel materials with specific mechanical or thermal properties.
  • Chemical Research: It may be used as a reagent or intermediate in organic synthesis.

Interaction studies involving N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide have indicated its ability to bind to certain protein targets effectively. These interactions are often assessed using techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities and kinetics.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.

Several compounds share structural similarities with N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide:

Compound NameStructure FeaturesUnique Aspects
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylureaContains a diphenylurea moietyPotentially different biological activity due to urea functionality .
Bicyclo[2.2.1]hept-5-en-2-oneA simpler bicyclic ketoneLacks the amide and diazaspiro functionalities .
5-Norbornene derivativesRelated bicyclic structuresOften used in polymer chemistry; less complex than the target compound .

The uniqueness of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide lies in its combination of bicyclic structure with a diazaspiro framework and specific functional groups that confer distinct biological properties and reactivity patterns compared to similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

345.20524173 g/mol

Monoisotopic Mass

345.20524173 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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